2-(4-苯基苯基)丙二醛

描述

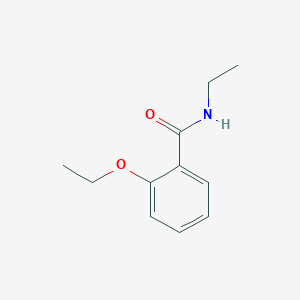

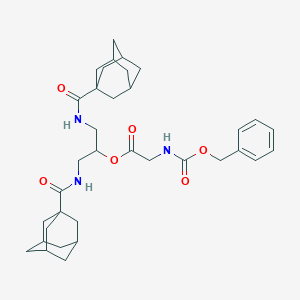

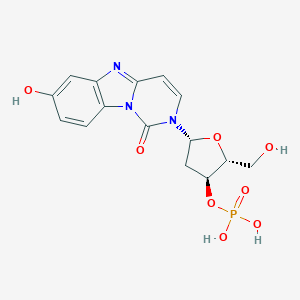

2-(4-Phenylphenyl)malondialdehyde is a compound related to malondialdehyde (MDA), a dialdehyde that is a well-known marker for oxidative stress and lipid peroxidation in biological systems. MDA is known to form adducts with DNA and proteins, which can have various biological effects including cytotoxicity and genotoxicity . The compound of interest, while not directly studied in the provided papers, can be inferred to have similar reactivity and potentially similar biological effects due to its structural similarity to MDA.

Synthesis Analysis

The synthesis of related compounds, such as 4-hydroxybiphenyl-2-carboxylates, has been achieved through regioselective benzannulation reactions of α,β-unsaturated aldehydes . Although the specific synthesis of 2-(4-Phenylphenyl)malondialdehyde is not detailed, the methodologies applied to similar compounds suggest that an analogous approach could be utilized for its synthesis, potentially involving base-mediated reactions under oxidative conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Phenylphenyl)malondialdehyde, such as phenylmalondialdehyde, has been studied using spectroscopic methods including NMR, Raman, and UV spectroscopy . These studies reveal the presence of different tautomeric forms in solution and provide insights into the acid-base properties of these compounds. The molecular structure is crucial for understanding the reactivity and interaction with biomolecules.

Chemical Reactions Analysis

MDA is known to oligomerize and undergo cleavage under physiological conditions . It can also react with amine neurotransmitters to form fluorescent dihydropyridine adducts . By extension, 2-(4-Phenylphenyl)malondialdehyde may also participate in similar reactions, potentially leading to the formation of complex products with biological implications.

Physical and Chemical Properties Analysis

The physical and chemical properties of MDA and related aldehydes have been extensively studied. MDA is known to be a highly reactive compound that can react with biomolecules, leading to various biological activities . The spectroscopic study of phenyl- and 4-pyridylmalondialdehydes provides information on the optical properties and potential interactions with amino groups, which are relevant for understanding the behavior of 2-(4-Phenylphenyl)malondialdehyde .

Relevant Case Studies

While the provided papers do not include case studies on 2-(4-Phenylphenyl)malondialdehyde, they do offer insights into the behavior of structurally related compounds. For instance, the reaction of MDA with amine neurotransmitters and the subsequent oxidation chemistry is relevant for neurological studies and could be extrapolated to the compound of interest . Additionally, the evaluation of the colorimetric assay for aldehydic lipid peroxidation products highlights the challenges in detecting these compounds in biological samples .

科学研究应用

Application 1: Electrochemical Sensor for MDA Detection

- Summary of the Application : An electrochemical sensor based on a screen-printed carbon electrode (SPCE) modified with porphyrin-functionalized magnetic graphene oxide (TCPP-MGO) was developed for the sensitive and selective determination of MDA, an important biomarker of oxidative damage, in serum samples .

- Methods of Application : The coupling of TCPP with MGO allows the exploitation of the magnetic properties of the material for separation, preconcentration, and manipulation of analyte, which is selectively captured onto the TCPP-MGO surface . The electron-transfer capability in the SPCE was improved through derivatization of MDA with diaminonaphthalene (DAN) (MDA-DAN) .

- Results or Outcomes : Under optimum conditions, the nanocomposite-based sensing system has proved to be suitable for the monitoring of MDA, presenting a wide linear range (0.01–100 µM) with a correlation coefficient of 0.9996 . The practical limit of quantification (P-LOQ) of the analyte was 0.010 µM, and the relative standard deviation (RSD) was 6.87% for 30 µM MDA concentration .

Application 2: SERS Detection of MDA in a Microfluidic Chip

- Summary of the Application : A microfluidic surface-enhanced Raman scattering (SERS) sensing chip based on phosphoric acid induced nanoparticles aggregation was proposed for ultrasensitive MDA detection .

- Methods of Application : The sensing chip was composed of an ultrafast microfluidic mixer, which efficiently transferred analytes to hot spots via the mixer assisted hot spots occupying (MAHSO) SERS strategy . Phosphoric acid, a reagent used in MDA detection, played the role of aggregator to induce aggregation of silver nanoparticles (Ag NPs) .

- Results or Outcomes : The MDA SERS sensing chip possessed a limit of detection (LOD) lower than 3.3 × 10 −11 M, high spot-to-spot uniformity with a relative standard deviation (RSD) of 9.0% and an excellent batch-to-batch reproducibility with a RSD of 3.9% . This method also demonstrated excellent specificity and reliability in real sample detection with recoveries of 90.4–109.8% in spiked tests .

Application 3: Lipid Peroxidation Marker in Plant Studies

- Summary of the Application : The measurement of MDA content has long been used as a lipid peroxidation marker in studies related to oxidative stress and redox signaling, particularly in those studies focused on plant responses to abiotic and biotic stresses .

- Methods of Application : MDA is a secondary product of lipid peroxidation. Both enzymatic and nonenzymatic lipid peroxidation processes may lead to the formation of MDA and other lipid peroxidation products in plants, such as jasmonates, which are an essential component of stress tolerance .

- Results or Outcomes : The measurement of MDA in plant studies provides insights into the plant’s response to various stresses and helps in understanding the role of oxidative stress, oxidative damage, and redox regulation in plant life .

Application 4: Oxidative Stress Marker in Allergy-Related Diseases

- Summary of the Application : MDA has been used as a biomarker to measure oxidative stress in various biological samples in patients who are affected by a wide range of diseases, including allergy-related diseases .

- Methods of Application : The measurement of MDA was performed on different types of samples. The reported data highlight the role of serum MDA in inflammatory airway diseases .

- Results or Outcomes : According to the literature review, the oxidative stress status in asthmatic patients, assessed via MDA determination, appears to worsen in the presence of other allergic airway diseases and in relation to the disease severity .

Application 6: Indicator of Oxidative Stress in Neurodegenerative Diseases

安全和危害

The safety data sheet indicates that 2-(4-Phenylphenyl)malondialdehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust and to wear protective gloves, protective clothing, eye protection, and face protection .

属性

IUPAC Name |

2-(4-phenylphenyl)propanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-10-15(11-17)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUQGMCYFDBDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393435 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Phenylphenyl)malondialdehyde | |

CAS RN |

125507-91-7 | |

| Record name | 2-(4-Phenylphenyl)malondialdehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-([1,1'-biphenyl]-4-yl)malonaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Ethylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B145203.png)

![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)

![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)